molecular formula C13H18O2 B12585219 (1S)-1-Hydroxy-1-phenylheptan-3-one CAS No. 202744-51-2

(1S)-1-Hydroxy-1-phenylheptan-3-one

Cat. No.: B12585219
CAS No.: 202744-51-2
M. Wt: 206.28 g/mol
InChI Key: NAOVRDWITXLXBL-ZDUSSCGKSA-N
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Description

(1S)-1-Hydroxy-1-phenylheptan-3-one is an organic compound with a unique structure that includes a hydroxyl group and a phenyl group attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Hydroxy-1-phenylheptan-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of benzaldehyde with heptanal, followed by reduction of the resulting α,β-unsaturated ketone. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve hydrogenation using a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Hydroxy-1-phenylheptan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-phenylheptan-3-one or 1-phenylheptanoic acid.

    Reduction: Formation of 1-phenylheptanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(1S)-1-Hydroxy-1-phenylheptan-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Hydroxy-1-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Hydroxy-1-phenylheptan-3-one: The enantiomer of (1S)-1-Hydroxy-1-phenylheptan-3-one, with similar chemical properties but different biological activity.

    1-Phenylheptan-3-one: Lacks the hydroxyl group, resulting in different reactivity and applications.

    1-Phenylheptanol: The reduced form of this compound, with different chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis, and its combination of hydroxyl and phenyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

202744-51-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(1S)-1-hydroxy-1-phenylheptan-3-one

InChI

InChI=1S/C13H18O2/c1-2-3-9-12(14)10-13(15)11-7-5-4-6-8-11/h4-8,13,15H,2-3,9-10H2,1H3/t13-/m0/s1

InChI Key

NAOVRDWITXLXBL-ZDUSSCGKSA-N

Isomeric SMILES

CCCCC(=O)C[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CCCCC(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

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